molecular formula C17H12F4N4O5 B4560852 N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]-5-[(2,3,5,6-tetrafluorophenoxy)methyl]-2-furamide

N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]-5-[(2,3,5,6-tetrafluorophenoxy)methyl]-2-furamide

Cat. No.: B4560852
M. Wt: 428.29 g/mol
InChI Key: MHXSBYIGOXPMDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]-5-[(2,3,5,6-tetrafluorophenoxy)methyl]-2-furamide is a useful research compound. Its molecular formula is C17H12F4N4O5 and its molecular weight is 428.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 428.07438214 g/mol and the complexity rating of the compound is 601. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activity

Compounds with nitrofuramide motifs and related structures have been investigated for their antimicrobial properties. For instance, studies on alkylated furan derivatives have shown significant antibacterial and antifungal activities, indicating potential use in developing new antimicrobial agents (Makino, 1962).

DNA/Protein Interaction

Research on Ni(II) complexes involving pyrazole-based ligands has demonstrated their ability to interact with DNA and proteins, suggesting potential applications in cancer therapy and molecular biology studies. These complexes exhibit cytotoxicities against various cell lines, highlighting their relevance in antitumor research (Yu et al., 2017).

Heterocyclic Chemistry

The synthesis of novel heterocycles, including furan and pyrazole derivatives, is a significant area of research due to their wide range of biological activities. These compounds are essential for developing new pharmaceuticals, agrochemicals, and materials science applications. Studies on the synthesis of thio- and furan-fused heterocycles reveal innovative approaches to constructing these complex molecules, which could inform synthetic strategies for producing N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]-5-[(2,3,5,6-tetrafluorophenoxy)methyl]-2-furamide and related compounds (Ergun et al., 2014).

Biological Evaluation

The design and synthesis of compounds with furan and pyrazole scaffolds, aiming to evaluate their antibacterial properties, illustrate the ongoing interest in exploiting these structures for therapeutic applications. Such research underscores the potential of structurally related compounds in addressing bacterial infections and possibly other diseases (Hassan et al., 2020).

Properties

IUPAC Name

N-[2-(4-nitropyrazol-1-yl)ethyl]-5-[(2,3,5,6-tetrafluorophenoxy)methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F4N4O5/c18-11-5-12(19)15(21)16(14(11)20)29-8-10-1-2-13(30-10)17(26)22-3-4-24-7-9(6-23-24)25(27)28/h1-2,5-7H,3-4,8H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHXSBYIGOXPMDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)C(=O)NCCN2C=C(C=N2)[N+](=O)[O-])COC3=C(C(=CC(=C3F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F4N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]-5-[(2,3,5,6-tetrafluorophenoxy)methyl]-2-furamide
Reactant of Route 2
Reactant of Route 2
N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]-5-[(2,3,5,6-tetrafluorophenoxy)methyl]-2-furamide
Reactant of Route 3
Reactant of Route 3
N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]-5-[(2,3,5,6-tetrafluorophenoxy)methyl]-2-furamide
Reactant of Route 4
Reactant of Route 4
N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]-5-[(2,3,5,6-tetrafluorophenoxy)methyl]-2-furamide
Reactant of Route 5
Reactant of Route 5
N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]-5-[(2,3,5,6-tetrafluorophenoxy)methyl]-2-furamide
Reactant of Route 6
Reactant of Route 6
N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]-5-[(2,3,5,6-tetrafluorophenoxy)methyl]-2-furamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.